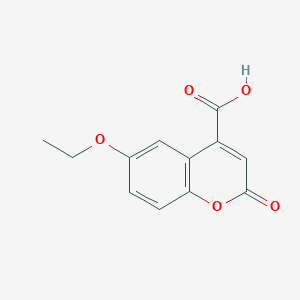

6-Ethoxy-2-oxo-2H-chromene-4-carboxylic acid

Beschreibung

6-Ethoxy-2-oxo-2H-chromene-4-carboxylic acid is a chromene derivative characterized by a coumarin-like scaffold with an ethoxy group at position 6 and a carboxylic acid moiety at position 2. Chromene-based compounds are widely studied for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Eigenschaften

Molekularformel |

C12H10O5 |

|---|---|

Molekulargewicht |

234.20 g/mol |

IUPAC-Name |

6-ethoxy-2-oxochromene-4-carboxylic acid |

InChI |

InChI=1S/C12H10O5/c1-2-16-7-3-4-10-8(5-7)9(12(14)15)6-11(13)17-10/h3-6H,2H2,1H3,(H,14,15) |

InChI-Schlüssel |

RIZZENVOOYCAGC-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC2=C(C=C1)OC(=O)C=C2C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Ethoxy-2-oxo-2H-chromen-4-carbonsäure beinhaltet typischerweise die Reaktion von 6-Ethoxy-2H-chromen-2-on mit einem geeigneten Carboxylierungsmittel. Ein übliches Verfahren ist die Verwendung von Kohlendioxid in Gegenwart einer Base, wie beispielsweise Kaliumcarbonat, unter Rückflussbedingungen. Die Reaktion verläuft über die Bildung eines Zwischenprodukts, das anschließend hydrolysiert wird, um das gewünschte Produkt zu ergeben.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Zusätzlich werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um hochreine 6-Ethoxy-2-oxo-2H-chromen-4-carbonsäure zu erhalten.

Analyse Chemischer Reaktionen

Types of Reactions

1.1 Oxidation

The compound undergoes oxidation at the chromene ring, forming quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

1.2 Reduction

Reduction of the ketone group (C=O) at position 2 yields alcohol derivatives. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

1.3 Substitution Reactions

1.3.1 Nucleophilic Substitution

The ethoxy group at position 6 can be replaced by nucleophiles (e.g., amines, thiols) under basic conditions. For example, reaction with allyl bromide forms allyl derivatives via SN2 mechanisms .

1.3.2 Ring Expansion

Treatment with active methylene compounds (e.g., ethyl cyanoacetate) induces Michael addition, followed by ring opening and cyclization to form benzoxocin-6-ones .

1.4 Esterification

The carboxylic acid group undergoes esterification with alcohols in the presence of acid catalysts (e.g., pyridine) .

Common Reagents and Reaction Conditions

Major Reaction Products

3.1 Oxidation Products

-

Quinones : Formed via chromene ring oxidation, exhibiting enhanced electron-deficiency for further reactions.

3.2 Reduction Products

-

Alcohol Derivatives : Secondary alcohols at position 2, useful for synthesizing hemiacetals or ethers.

3.3 Substitution Products

-

Allyl Derivatives : Synthesized via reaction with allyl bromide, showing structural diversity .

-

Benzoxocin-6-ones : Ring-expanded products from active methylene compounds (e.g., ethyl cyanoacetate) .

3.4 Esterification Products

Case Studies and Mechanistic Insights

4.1 Ring Expansion via Michael Addition

The reaction with ethyl cyanoacetate proceeds through:

-

Michael Addition : Nucleophilic attack on the chromene’s α,β-unsaturated ketone.

-

Ring Opening : Decarboxylation and cleavage of the γ-pyrone ring.

-

Cyclization : Intramolecular attack forms benzoxocin-6-ones .

4.2 Allyl Substitution

Reaction with allyl bromide under basic conditions (Et₃N) yields allyl derivatives. This substitution enhances lipophilicity, influencing biological activity .

4.3 Esterification Mechanism

In the presence of pyridine, the carboxylic acid reacts with alcohols (e.g., ethylene glycol) to form esters, a critical step in modifying solubility and stability .

Comparison with Analogous Compounds

| Compound | Key Difference | Reactivity Implications |

|---|---|---|

| 6-Hydroxy-2-oxo-2H-chromene-4-carboxylic acid | Hydroxyl group at position 6 | Hydrogen-bonding capacity reduced vs. ethoxy |

| 2-Oxo-2H-chromene-6-carboxylic acid | Carboxylic acid at position 6 | Different site for functionalization |

| Methyl 6-fluorochromone-2-carboxylate | Fluoro substituent at position 6 | Altered electronic environment |

The ethoxy group in 6-Ethoxy-2-oxo-2H-chromene-4-carboxylic acid enhances nucleophilic substitution reactivity compared to hydroxyl or fluoro analogs .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of chromene compounds, including 6-Ethoxy-2-oxo-2H-chromene-4-carboxylic acid, exhibit significant anticancer properties. A study demonstrated that chromene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, the compound showed promising results against multiple cancer cell lines in vitro, indicating its potential as a lead compound for further development in cancer therapeutics .

Antimicrobial Properties

The antibacterial activity of chromene derivatives has been extensively studied. The presence of the ethoxy group in 6-Ethoxy-2-oxo-2H-chromene-4-carboxylic acid enhances its interaction with bacterial enzymes, leading to effective inhibition of bacterial growth. Studies have shown that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use as antimicrobial agents .

Anti-inflammatory Effects

Chromene derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity makes these compounds candidates for treating inflammatory diseases .

Synthetic Methodologies

Synthesis of Derivatives

The synthesis of 6-Ethoxy-2-oxo-2H-chromene-4-carboxylic acid can be achieved through various methods, including microwave-assisted synthesis and one-pot reactions involving multiple reagents. These synthetic approaches not only improve yield but also reduce reaction times significantly. For example, a recent study reported efficient synthesis using a combination of ethyl acetoacetate and hydrazine under microwave irradiation conditions .

Functionalization Reactions

The compound serves as a versatile intermediate in organic synthesis. It can undergo various functionalization reactions to produce a range of biologically active derivatives. These reactions include alkylation, acylation, and cyclization processes that expand the structural diversity of chromene-based compounds .

Case Studies and Experimental Findings

Wirkmechanismus

The mechanism of action of 6-Ethoxy-2-oxo-2H-chromene-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are involved in DNA replication, thereby exhibiting anticancer activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Ethoxy vs. Hydroxy/Methoxy Groups

- 7-Hydroxy-4-methyl-2-oxo-2H-chromene-6-carboxylic acid () : The hydroxy group at position 7 increases polarity compared to the ethoxy group in the target compound. This leads to higher water solubility but reduced stability under acidic conditions due to possible deprotonation or oxidation. NMR data (δ 158.00 ppm for C=O) confirms strong electron-withdrawing effects from the carboxylic acid .

- 6-Methoxy-2-oxo-2H-chromene-3-carboxamide () : Methoxy substitution at position 6 provides moderate lipophilicity. However, the carboxamide group at position 3 (vs. carboxylic acid at position 4) reduces acidity, altering binding affinity in biological systems .

Halogen Substitutions

- 6-Chloro-4-methyl-2H-chromen-2-one () : Chlorine at position 6 enhances electrophilicity, facilitating nucleophilic substitution reactions. The absence of a carboxylic acid group limits solubility in polar solvents (e.g., water) but improves stability in organic media .

- 6-Fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid () : Fluorine’s electronegativity increases metabolic stability and bioavailability. The dihydro structure at positions 3–4 introduces ring saturation, reducing conjugation compared to the fully aromatic chromene in the ethoxy analog .

Positional Isomerism and Functional Group Variations

Carboxylic Acid Position

- 6-Bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid () : The carboxylic acid at position 3 (vs. position 4) alters steric hindrance near the lactone ring, affecting intermolecular interactions. Bromine’s bulkiness further increases molecular weight (283.07 g/mol) and may hinder diffusion across biological membranes .

- 6-Chloro-3-methyl-4-oxo-4H-chromene-2-carboxylic acid (): The 4-oxo group (vs. 2-oxo) shifts the keto-enol tautomerism equilibrium, influencing acidity (pKa ~3.5–4.0) and metal-chelation properties .

Ester and Amide Derivatives

- Ethyl 6-chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylate () : Esterification of the carboxylic acid (C12H9ClO5) reduces polarity, enhancing lipid solubility. The hydroxy group at position 4 introduces hydrogen-bonding capability, which is absent in the ethoxy analog .

- N-(4-ethoxyphenyl)-6-methoxy-2-oxochromene-3-carboxamide () : The amide linkage at position 3 improves resistance to enzymatic hydrolysis compared to carboxylic acid derivatives, making it suitable for prolonged drug release .

Biologische Aktivität

6-Ethoxy-2-oxo-2H-chromene-4-carboxylic acid, a coumarin derivative, has garnered interest due to its diverse biological activities. This article reviews the compound's biological properties, including antimicrobial, antioxidant, and potential therapeutic effects, supported by various research findings and case studies.

- IUPAC Name : 6-Ethoxy-2-oxo-2H-chromene-4-carboxylic acid

- Molecular Formula : C12H12O4

- CAS Number : 1355193-91-7

Antimicrobial Activity

Research indicates that coumarin derivatives possess significant antimicrobial properties. A study highlighted the effectiveness of various coumarin analogs against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Coumarin Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-Ethoxy-2-oxo-2H-chromene-4-carboxylic acid | S. aureus | 32 µg/mL |

| 6-Ethoxy-2-oxo-2H-chromene-4-carboxylic acid | E. coli | 64 µg/mL |

| Other Coumarin Derivative | Klebsiella pneumoniae | 16 µg/mL |

The above table summarizes the antimicrobial efficacy of 6-Ethoxy-2-oxo-2H-chromene-4-carboxylic acid alongside other derivatives, showcasing its potential as an antimicrobial agent.

Antioxidant Activity

Coumarins are known for their antioxidant properties. A comparative study assessed the DPPH radical scavenging activity of various coumarins, revealing that modifications at specific positions significantly enhance antioxidant capacity .

Table 2: Antioxidant Activity of Coumarins

| Compound | IC50 (µg/mL) | Comparison to Ascorbic Acid (IC50) |

|---|---|---|

| 6-Ethoxy-2-oxo-2H-chromene-4-carboxylic acid | 23.9 | Better than Ascorbic Acid (IC50 = 33.48) |

| Other Coumarin Derivative | 42.90 | Comparable |

This table illustrates the strong antioxidant potential of the compound compared to standard antioxidants like ascorbic acid.

Case Studies and Research Findings

- Molecular Docking Studies : A study conducted molecular docking analyses to explore the binding affinity of coumarin derivatives to acetylcholinesterase (AChE), indicating that certain modifications could enhance inhibitory activity against this enzyme, which is crucial for neurodegenerative disease treatment .

- In Vivo Studies : Animal studies demonstrated that administration of 6-Ethoxy-2-oxo-2H-chromene-4-carboxylic acid resulted in improved cognitive function in scopolamine-induced memory deficit models, suggesting potential applications in treating Alzheimer's disease .

- Mechanism of Action : The biological activity is attributed to the compound's ability to interact with various biological targets, modulating enzymatic activities and cellular pathways involved in inflammation and oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.